![molecular formula C21H20N4O4 B10992446 2-(4-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10992446.png)
2-(4-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: These compounds contain the pyrimidine ring and are known for their diverse pharmacological properties.
Indole Derivatives: These compounds have an indole ring and are widely studied for their biological activities.
Uniqueness
Its hybrid structure allows it to interact with multiple molecular targets, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O4/c1-26-14-7-5-13(6-8-14)20-23-21-22-12-11-16(25(21)24-20)15-9-10-17(27-2)19(29-4)18(15)28-3/h5-12H,1-4H3 |
InChI Key |
HPYJBBOMTYLZMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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